molecular formula C10H14N2O2S B1286829 N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide CAS No. 1016718-33-4

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Cat. No.: B1286829
CAS No.: 1016718-33-4
M. Wt: 226.3 g/mol
InChI Key: JVBNNKBPDNFJKC-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methane Utilization and Environmental Impact

Methanotrophs and Methane Resource Utilization : Methanotrophs, bacteria capable of using methane as their sole carbon source, present a variety of biotechnological applications, including the production of single-cell protein, biopolymers, and lipids for biodiesel. These bacteria can also be used in bioremediation, chemical transformation, and possibly for directly generating electricity, demonstrating the potential for methane as a valuable resource in environmental technology and biotechnology (Strong, Xie, & Clarke, 2015).

Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a class of compounds related to tetrahydroquinolines, have been explored for various therapeutic applications. These compounds have shown promise in drug discovery for cancer and central nervous system disorders, as well as potential for treating infectious diseases. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).

Catalysis and Chemical Transformations

Homogeneous Functionalization of Methane : The development of less expensive and cleaner processes for converting methane into fuels and chemicals remains a significant challenge in chemistry. Homogeneous systems for methane functionalization have been reviewed, focusing on systems that convert methane to functionalized products, which could lead to more efficient natural gas utilization in solid oxide fuel cells, offering a promising avenue for efficient and environmentally friendly power generation (Gunsalus et al., 2017).

Plant Physiology and Methane Production

Methane in Plant Physiology : Methane has been identified as playing roles in enhancing plant tolerance against abiotic stresses, such as salinity and drought, promoting root development, and delaying senescence. These findings suggest that plant-produced methane might be a component of a survival strategy in plants (Li, Wei, & Shen, 2019).

Mechanism of Action

The mechanism of action of “N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide” is not specified in the available resources. As it is used in proteomics research , it may interact with proteins in specific ways, but further details would require more specialized resources or experimental data.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of “N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may continue to be used in the study of protein function and interactions. Further applications would depend on the results of ongoing research.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11-12H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBNNKBPDNFJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602653
Record name N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016718-33-4
Record name N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.